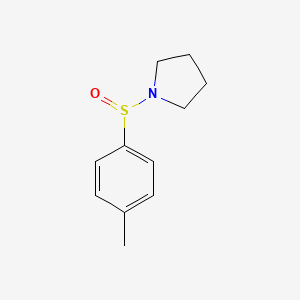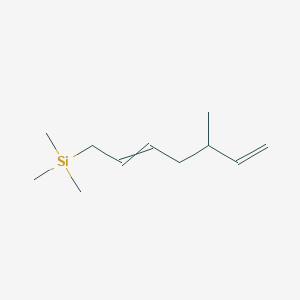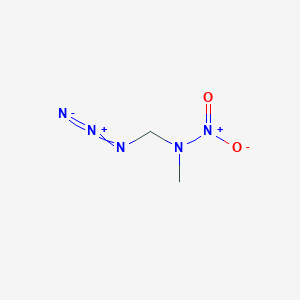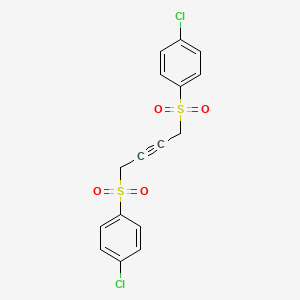![molecular formula C10H17ClN6S B14631813 N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea CAS No. 56922-04-4](/img/structure/B14631813.png)
N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a butyl group, a chloro group, a dimethylamino group, and a thiourea moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea typically involves the reaction of 4-chloro-6-(dimethylamino)-1,3,5-triazine with N-butylthiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction temperature and pH being carefully controlled.
Major Products Formed
Substitution Products: New triazine derivatives with different substituents.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
Hydrolysis Products: Corresponding amine and thiourea derivatives.
科学研究应用
N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The triazine ring and thiourea moiety play crucial roles in binding to the target molecules and exerting the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-Butyl-N’-[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]thiourea
- N-Butyl-N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]thiourea
- N-Butyl-N’-[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]thiourea
Uniqueness
N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
属性
CAS 编号 |
56922-04-4 |
|---|---|
分子式 |
C10H17ClN6S |
分子量 |
288.80 g/mol |
IUPAC 名称 |
1-butyl-3-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea |
InChI |
InChI=1S/C10H17ClN6S/c1-4-5-6-12-10(18)16-8-13-7(11)14-9(15-8)17(2)3/h4-6H2,1-3H3,(H2,12,13,14,15,16,18) |
InChI 键 |
MPMUWKNJWAVAPR-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=S)NC1=NC(=NC(=N1)Cl)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


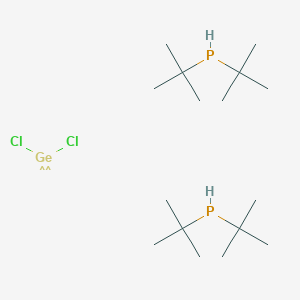

![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
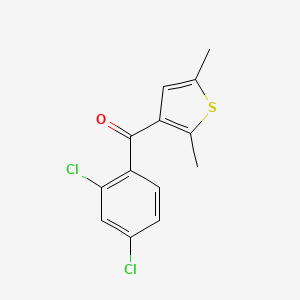
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
